molecular formula C29H18N2O4 B4654359 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate

3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B4654359
M. Wt: 458.5 g/mol
InChI Key: ZIFCAWSNPMYTLH-UHFFFAOYSA-N
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Description

3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is an organic compound with the molecular formula C29H18N2O4 It is known for its complex structure, which includes benzoyl, benzyl, and dicyanophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-benzoylbenzyl chloride with 4-(3,4-dicyanophenoxy)benzoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, industrial processes may employ automated purification systems to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions or amines replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(3,4-dicyanophenoxy)benzoate
  • 4-Benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate

Uniqueness

3-benzoylbenzyl 4-(3,4-dicyanophenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3-benzoylphenyl)methyl 4-(3,4-dicyanophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18N2O4/c30-17-24-11-14-27(16-25(24)18-31)35-26-12-9-22(10-13-26)29(33)34-19-20-5-4-8-23(15-20)28(32)21-6-2-1-3-7-21/h1-16H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFCAWSNPMYTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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